

Monoethyl Pimelate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monoethyl pimelate

Cat. No.: B1582420

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CAS Number: 33018-91-6

Chemical Structure:

SMILES: CCOC(=O)CCCCC(O)=O

Introduction

Monoethyl pimelate, also known as 7-ethoxy-7-oxoheptanoic acid or ethyl hydrogen pimelate, is a dicarboxylic acid monoester that has garnered significant interest in the fields of medicinal chemistry and drug development.^{[1][2]} Its linear seven-carbon backbone, with a carboxylic acid at one terminus and an ethyl ester at the other, provides a versatile scaffold for chemical modification. This guide offers an in-depth overview of **monoethyl pimelate**, including its physicochemical properties, synthesis, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **monoethyl pimelate** is essential for its effective use in research and development. The following table summarizes key quantitative data.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O ₄	[1]
Molecular Weight	188.22 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	162 °C at 8 mmHg	[1]
Density	1.06 g/cm ³	
Storage Temperature	2-8°C	

Solubility and Stability:

While comprehensive quantitative solubility data in various organic solvents is not readily available in published literature, its structure suggests good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, and the compound's stability should be considered when designing long-term experiments or formulations. Thermal stability is generally good at recommended storage temperatures, but decomposition may occur at elevated temperatures.

Synthesis of Monoethyl Pimelate

The synthesis of **monoethyl pimelate** typically involves the selective mono-esterification of pimelic acid. While a specific, detailed protocol for the ethyl ester is not widely published, a general and representative procedure based on the Fischer esterification of dicarboxylic acids is provided below. This method relies on using a large excess of the dicarboxylic acid to favor the formation of the monoester.

Experimental Protocol: Selective Mono-esterification of Pimelic Acid

Materials:

- Pimelic acid

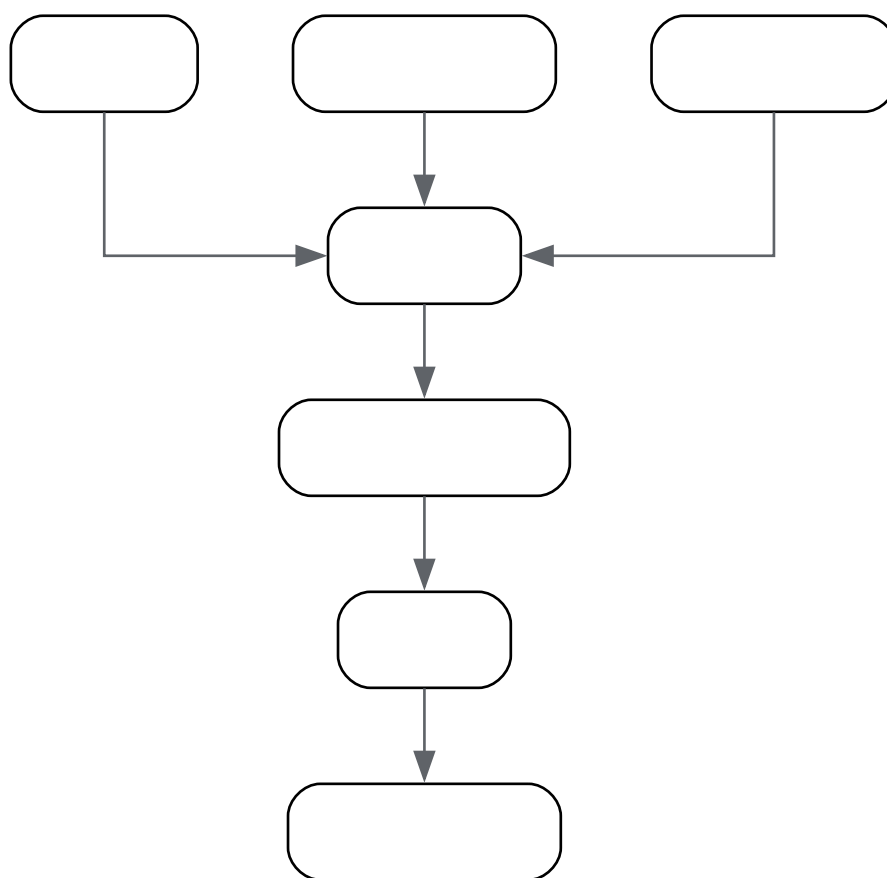
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve a significant molar excess of pimelic acid in anhydrous ethanol. For example, a 5:1 molar ratio of pimelic acid to ethanol can be used.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of pimelic acid) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove unreacted pimelic acid and the acid catalyst. Finally, wash with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **monoethyl pimelate**.
- **Purification:** The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **monoethyl pimelate**.

Application in PROTAC Drug Development

A primary and highly significant application of **monoethyl pimelate** is its use as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker

component of a PROTAC is crucial as it dictates the spatial orientation of the POI and the E3 ligase, thereby influencing the efficiency of ubiquitination and subsequent degradation.

Monoethyl pimelate's alkyl chain provides flexibility, while the terminal carboxylic acid and ester groups offer convenient handles for conjugation to the POI-binding ligand and the E3 ligase-binding ligand.

Role in BCL-XL Degraders

Monoethyl pimelate has been identified as a linker for the synthesis of PROTACs targeting the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).^[3] Overexpression of BCL-XL is a known resistance mechanism in many cancers. PROTACs that induce the degradation of BCL-XL are a promising therapeutic strategy.

The synthesis of a BCL-XL PROTAC using a **monoethyl pimelate**-derived linker typically involves a multi-step process. The carboxylic acid end of **monoethyl pimelate** can be activated and coupled to an amine-functionalized E3 ligase ligand, such as a derivative of the von Hippel-Lindau (VHL) ligand. Subsequently, the ethyl ester can be hydrolyzed to a carboxylic acid, which is then coupled to a BCL-XL inhibitor.

Experimental Protocol: Representative Synthesis of a PROTAC using an Alkyl Linker

The following is a generalized protocol for the coupling of a linker like **monoethyl pimelate** to an E3 ligase ligand and a POI ligand.

Materials:

- **Monoethyl pimelate**
- VHL ligand with an available amine group
- BCL-XL inhibitor with an available amine or hydroxyl group
- Coupling reagents (e.g., HATU, HOBt, EDC)
- Amine base (e.g., DIPEA)

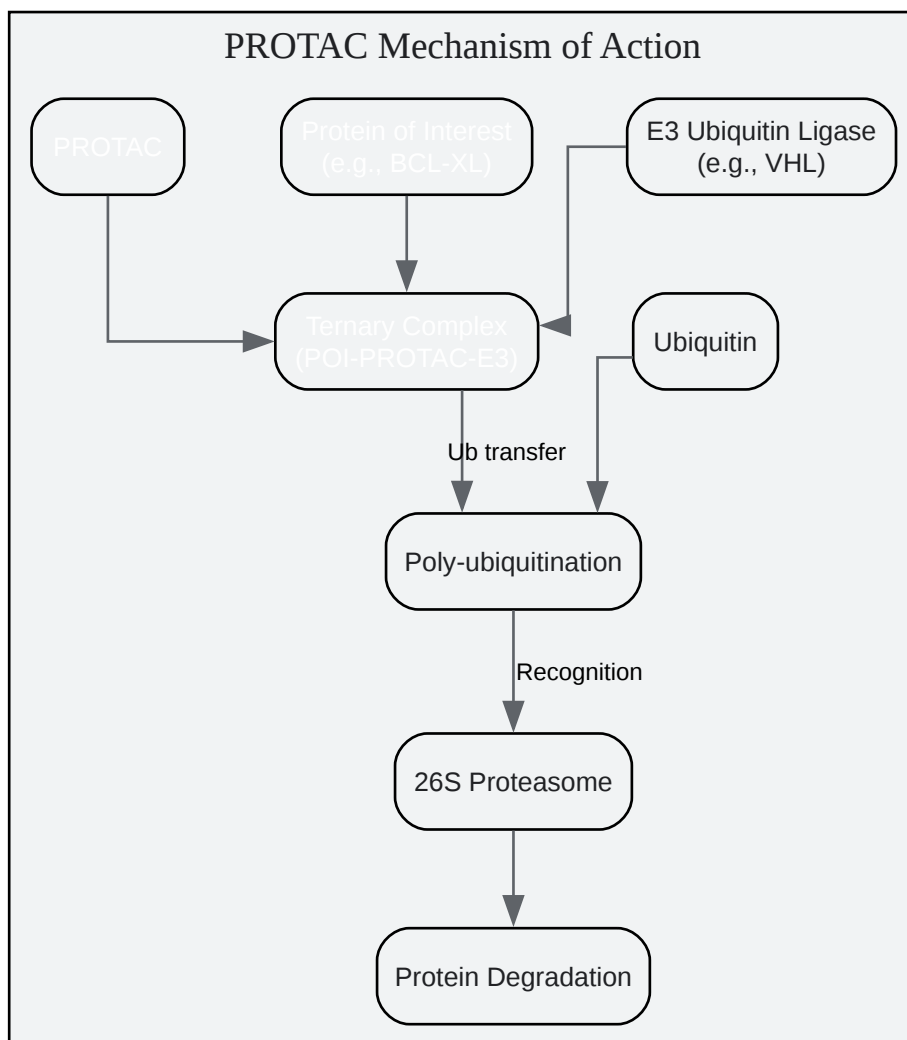
- Anhydrous DMF or DMSO
- Lithium hydroxide (for ester hydrolysis)
- Purification supplies (e.g., HPLC)

Procedure:

- Coupling to E3 Ligase Ligand:
 - Dissolve **monoethyl pimelate**, the VHL ligand, HATU, and HOBt in anhydrous DMF.
 - Add DIPEA to the mixture and stir at room temperature for 12-24 hours.
 - Monitor the reaction by LC-MS.
 - Upon completion, purify the product (VHL-linker conjugate) by preparative HPLC.
- Ester Hydrolysis:
 - Dissolve the VHL-linker conjugate in a mixture of THF and water.
 - Add lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitor by LC-MS).
 - Neutralize the reaction with a mild acid and extract the product.
- Coupling to POI Ligand:
 - Dissolve the hydrolyzed VHL-linker intermediate, the BCL-XL inhibitor, HATU, and HOBt in anhydrous DMF.
 - Add DIPEA and stir at room temperature until the reaction is complete.
 - Purify the final PROTAC molecule by preparative HPLC.

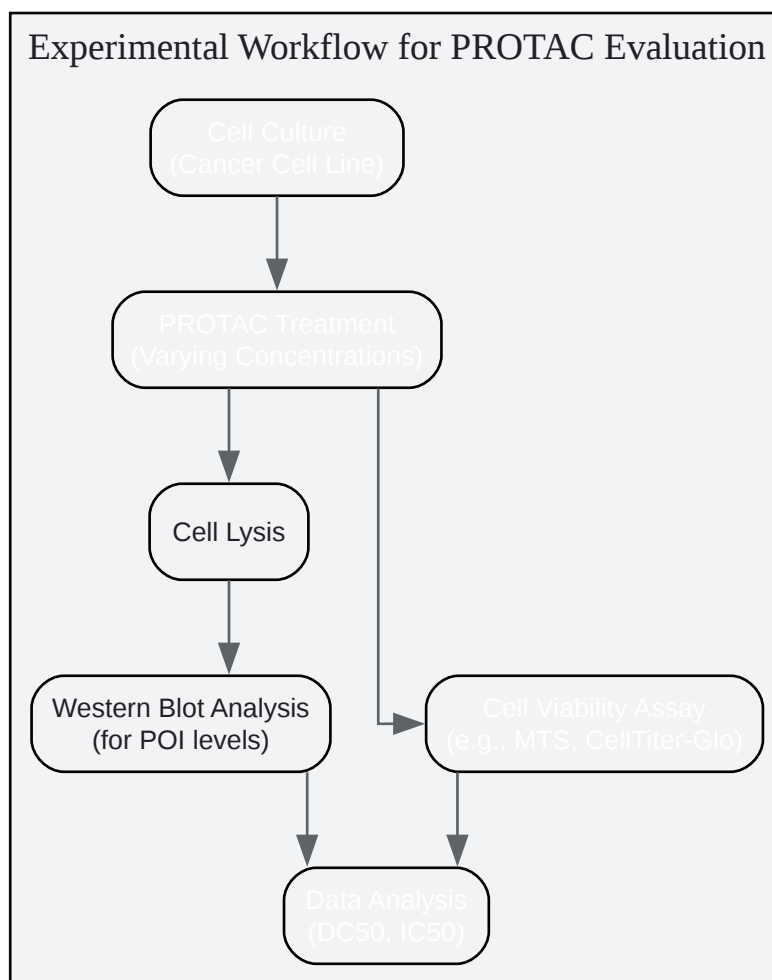
Signaling Pathway and Experimental Workflow:

The following diagrams illustrate the general mechanism of action of a PROTAC and the experimental workflow to assess its efficacy.



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Caption: PROTAC-mediated protein degradation pathway.



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Caption: Workflow for evaluating PROTAC efficacy.

Conclusion

Monoethyl pimelate is a valuable chemical entity with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its straightforward structure and versatile chemical handles make it an attractive building block for the construction of complex bioactive molecules. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the potential of **monoethyl pimelate** in their drug development endeavors. Further research into its properties and applications is warranted to fully explore its utility in developing novel therapeutics.

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